2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-6-8-21(17(2)14-16)30(27,28)25-19-5-3-4-18(15-19)20-7-9-22(24-23-20)26-10-12-29-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHIFMFNZMPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine. The morpholine and pyridazine rings are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including recrystallization and chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the morpholine and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various reaction mechanisms and develop new synthetic pathways.
Biology
This compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The sulfonamide group can interact with biological molecules through hydrogen bonding, while the morpholine and pyridazine rings may modulate enzyme activity or receptor function.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential in treating diseases such as schizophrenia and cancer. Its structural features may allow it to target specific molecular pathways, making it a candidate for drug development. For instance, related compounds have shown promise in inhibiting certain protein kinases involved in tumor progression .
Case Studies
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit selective inhibition of specific cancer cell lines. In vitro studies demonstrated that modifications to the pyridazine moiety enhanced cytotoxic effects against breast cancer cells.
- Enzymatic Inhibition : In enzymatic assays, this compound was shown to inhibit certain proteases involved in inflammatory responses, suggesting its potential use in treating inflammatory diseases.
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes due to its versatile chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating tailored compounds with specific functionalities.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine and pyridazine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Benzene Sulfonamide Substituents
- 3,5-Dimethyl Analogue (): The compound 3,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide shares the same pyridazine-morpholine core but differs in the methyl substituent positions (3,5 vs. 2,4 on the benzene ring).
- 4-Butoxy Derivative ():
4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide replaces the methyl groups with a butoxy substituent at position 3. The longer alkoxy chain increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The phenyl linkage is also at position 4 instead of 3, altering spatial orientation .
Compounds with Different Heterocyclic Cores
- Triazine-Based Sulfonamide (): 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide features a triazine core instead of pyridazine. The triazine ring, with three nitrogen atoms, offers distinct electronic properties and hydrogen-bonding capabilities. This compound demonstrated an 82.5% synthetic yield and a melting point of 240–243°C, suggesting robust crystallinity .
- Quinoxaline Derivative (): N-{2,4,5-Trifluoro-3-[3-(morpholin-4-yl)quinoxaline-6-carbonyl]phenyl}propane-1-sulfonamide incorporates a quinoxaline core fused with a morpholine group. The fluorinated phenyl and carbonyl groups enhance electron-withdrawing effects, which may improve target affinity.
Physicochemical and Pharmacological Comparisons
Table 1. Structural and Physicochemical Comparison of Key Analogues
*Calculated based on structural similarity to .
Key Findings:
Conversely, the 4-butoxy derivative’s alkoxy chain may reduce solubility but enhance hydrophobic interactions .
Heterocycle Impact: Pyridazine’s adjacent nitrogen atoms facilitate hydrogen bonding, whereas triazine’s three nitrogens provide stronger electron-withdrawing effects. Quinoxaline’s fused ring system may enhance planar stacking interactions in biological targets .
Synthetic Considerations: Morpholine introduction via nucleophilic substitution (e.g., in ) is a common strategy, suggesting scalable synthesis routes for the target compound .
Biological Activity
Overview
2,4-Dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure, which includes a sulfonamide group, a morpholine ring, and a pyridazine ring. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 904823-64-9 |
| Molecular Weight | 424.5 g/mol |
| Chemical Formula | C22H24N4O3S |
| InChI Key | InChI=1S/C22H24N4O3S/c1-16-6-8-21(17(2)14-16)30(27,28)25-19-5-3-4-18(15-19)20-7-9-22(24-23-20)26-10-12-29-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Sulfonamide Group : This group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Morpholine and Pyridazine Rings : These structural components enhance the compound's ability to modulate biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate antimicrobial properties. For instance, studies have shown that related sulfonamide compounds have minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Escherichia coli ranging from 250 µg/mL .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In particular:
- Cell Line Studies : Compounds with similar structures have demonstrated significant cytotoxic effects on various cancer cell lines. For example, derivatives were found to induce apoptosis in A549 lung cancer cells with IC50 values around 49.85 µM .
- In Vivo Studies : Preliminary animal studies suggest that compounds in this class can reduce tumor growth and inflammation markers significantly when administered in controlled doses .
Study 1: Antitumor Activity Evaluation
A study conducted on a series of pyridazine derivatives revealed that modifications in the structure significantly enhanced their binding affinity to target proteins involved in cancer progression. The most active derivative exhibited an IC50 of 0.004 µM against p38 MAPK, a key regulator in tumor growth pathways .
Study 2: Mechanistic Insights
Another investigation focused on the interaction of similar sulfonamide compounds with specific enzymes showed that these compounds could effectively inhibit the activity of certain kinases involved in inflammatory responses. The study noted that the presence of the morpholine ring was crucial for achieving optimal binding and inhibitory activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves sequential coupling of morpholine-substituted pyridazine with a sulfonamide-bearing aromatic scaffold. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the pyridazine moiety to the phenyl ring .
- Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification challenges : Co-elution of byproducts due to structural similarity. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for isolation .
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : - and -NMR confirm regioselectivity of substituents. Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while morpholine protons resonate as a triplet (δ 3.6–3.8 ppm) .
- IR : Sulfonamide S=O stretches at ~1350 cm and N-H stretches at ~3260 cm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for resolving crystallographic ambiguities, particularly for verifying sulfonamide geometry .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., PI3K, MAPK) due to the morpholine-pyridazine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility profiling : Measure logP via shake-flask method (predicted logP ~3.2 due to hydrophobic substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Pd(PPh) vs. PdCl(dppf) for Suzuki coupling (yield variance: 65% vs. 82%) .
- Solvent effects : DMF vs. THF for sulfonylation (DMF increases reaction rate but may degrade morpholine at >100°C) .
- Temperature control : Lower temperatures (<60°C) reduce byproduct formation during pyridazine functionalization .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for sulfonamide conformation?
- Methodological Answer :
- Crystallography : SHELXL refinement reveals planar sulfonamide geometry (torsion angle <10°), validated by Hirshfeld surface analysis .
- NMR dynamics : Variable-temperature -NMR detects rotational restrictions (e.g., coalescence temperature >100°C for sulfonamide NH) .
- Computational validation : DFT calculations (B3LYP/6-31G*) compare experimental vs. theoretical bond lengths (RMSD <0.02 Å) .
Q. What strategies mitigate metabolic instability of the morpholine-pyridazine core in in vivo studies?
- Methodological Answer :
- Isotopic labeling : -morpholine to track oxidative metabolism via LC-MS .
- Prodrug design : Phosphorylation of the sulfonamide NH for enhanced plasma stability .
- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using human liver microsomes .
Critical Analysis of Contradictions
- Morpholine Stability : reports morpholine degradation at >100°C, while suggests stability under reflux (110°C). Resolution: Use inert atmospheres (N) to suppress oxidation .
- Biological Activity : Pyridazine derivatives in show antiproliferative activity, but sulfonamide analogs in exhibit kinase inhibition. Hypothesis: Substituent positioning modulates target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
